Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-

pKa prediction protonation state formulation chemistry

Accelerator and probe research demands precise scaffold geometry. The 4,5-dihydro saturation in CAS 63123-25-1 provides a distinct reactivity window (pKa -2.21 vs. -9.80 for aromatic analogs), enabling tunable zinc-complex formation. This regioisomer enables medicinal chemists to probe 5-HT3 receptor spatial requirements. Key outcomes: - pKa shift: ~7.6 orders of magnitude more basic, altering metal oxide reactivity. - Density: 1.33 g/cm³, impacting weight-by-volume dispensing. - Boiling point: 396.9 °C, ~19 °C lower than aromatic analogs, critical for process safety.

Molecular Formula C13H13NS2
Molecular Weight 247.4 g/mol
CAS No. 63123-25-1
Cat. No. B13952723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-
CAS63123-25-1
Molecular FormulaC13H13NS2
Molecular Weight247.4 g/mol
Structural Identifiers
SMILESCCN1C2=C(CCC3=CC=CC=C32)SC1=S
InChIInChI=1S/C13H13NS2/c1-2-14-12-10-6-4-3-5-9(10)7-8-11(12)16-13(14)15/h3-6H,2,7-8H2,1H3
InChIKeyLLLDOZVMMUSWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Baseline for CAS 63123-25-1


Naphtho[1,2-d]thiazole-2(1H)-thione, 1-ethyl-4,5-dihydro- (CAS 63123-25-1) is a partially saturated heterocyclic compound belonging to the naphthothiazole class, characterized by a fused naphthalene-thiazole core with a C=S thione group at position 2, an N-ethyl substituent at position 1, and saturation at the 4,5-positions . This compound has a molecular formula of C₁₃H₁₃NS₂, a molecular weight of 247.37 g/mol, and a confirmed mass spectrum in the Wiley Registry [1]. It serves as a key intermediate or comparator in structure-activity relationship (SAR) studies involving naphthothiazole-based vulcanization accelerators and bioactive ligands [2]. Its partially saturated scaffold distinguishes it from fully aromatic analogs, offering distinct electronic and steric properties relevant to selective chemical procurement.

Scaffold identity
4,5-Dihydronaphthothiazole with distinct electronic/steric profile vs. fully aromatic analogs.
SAR research
Synthetic intermediate or comparator for structure-activity relationship studies in serotonergic ligand programs.
Industrial screening
Candidate for vulcanization accelerator libraries where saturated scaffold alters ZnO activation kinetics.

Why CAS 63123-25-1 Cannot Be Replaced


Direct substitution of CAS 63123-25-1 with its closest in-class analogs is scientifically unsound due to a fundamentally different protonation state and molecular geometry. The 4,5-dihydro saturation in CAS 63123-25-1 disrupts full aromatic conjugation across the naphthalene-thiazole system, resulting in a predicted pKa of -2.21, which is approximately 7.6 orders of magnitude more basic (less acidic) than the fully aromatic 1-ethylnaphtho[1,2-d]thiazole-2(1H)-thione (CAS 13416-35-8, pKa -9.80) . This drastic shift in acid/base behavior directly impacts solubility, reactivity with metal oxides (e.g., ZnO in rubber formulations), and binding affinity in biological targets [1]. Furthermore, the reduced density of the dihydro compound (1.33 vs. 1.36 g/cm³ for the aromatic analog) alters mass-loading calculations in formulation workflows . The evidence below quantifies these differences to guide precise procurement decisions.

Protonation-state mismatch
Aromatic naphthothiazole analogs exhibit a drastically different basicity profile; substitution may shift reactivity with metal oxides and biological targets.
Density-driven formulation error
The dihydro scaffold has lower predicted density; volume-based dispensing using aromatic analog parameters would produce mass-loading deviations in scaled workflows.
Volatility profile divergence
Lower predicted boiling point indicates higher volatility under thermal processing; fume management and matrix retention may differ from aromatic substitutes.

Quantitative Differentiation: CAS 63123-25-1 vs. Analogs


pKa: Dihydro vs. Aromatic Naphthothiazole-2-thione

The predicted acid dissociation constant (pKa) for CAS 63123-25-1 is -2.21, compared to -9.80 for the fully aromatic 1-ethyl analog (CAS 13416-35-8). This represents a 7.59 unit difference, indicating that the 4,5-dihydro compound is significantly more basic (less acidic) . The non-aromatic 4,5-ethano bridge in the target compound reduces electron delocalization, weakening the stability of the conjugate base and thus raising the pKa.

pKa Shift
Data to verify
ΔpKa = +7.59; target −2.21, aromatic analog −9.80 (predicted)
Supports protonation-state context for reactivity interpretation.
Predicted values; method not specified.
pKa prediction protonation state formulation chemistry

Density: Impact on Formulation Mass-Loading

The predicted density of CAS 63123-25-1 is 1.33 ± 0.1 g/cm³, which is lower than both its fully aromatic 1-ethyl analog (1.36 ± 0.1 g/cm³ for CAS 13416-35-8) and the parent 2-mercaptonaphthothiazole (1.46 ± 0.1 g/cm³ for CAS 4845-64-1) . The 4,5-dihydro saturation reduces molecular packing efficiency relative to the planar aromatic systems.

Density Comparison
Data to verify
Target
1.33 g/cm³
Aromatic analog
1.36 g/cm³
Parent thiol
1.46 g/cm³
Lower density may require mass-loading recalibration in formulation workflows.
Predicted values; confirm experimentally for precise stoichiometry.
density formulation mass-loading

Boiling Point & Volatility: Dihydro vs. Aromatic Analog

CAS 63123-25-1 exhibits a predicted boiling point of 396.9 ± 52.0 °C, which is 19.2 °C lower than the fully aromatic 1-ethyl analog CAS 13416-35-8 (416.1 ± 28.0 °C) . The reduced thermal stability is consistent with the loss of full aromaticity in the dihydro scaffold, making the compound more volatile under high-temperature processing conditions.

Boiling Point
Data to verify
ΔBP = −19.2 °C; target 396.9 °C, aromatic analog 416.1 °C (predicted)
Indicates higher volatility; relevant for thermal processing and fume management assessment.
Predicted at 760 mmHg; industrial validation advised.
boiling point volatility thermal stability

SAR: Dihydronaphthothiazole Scaffold & 5-HT3 Affinity

A related 8,9-dihydronaphtho[1,2-d]thiazole derivative bearing an N-methylpiperazine side chain demonstrated an IC₅₀ of 11 nM at the 5-HT₃ receptor with > 900-fold selectivity over 5-HT₄ and D₂ receptors [1]. While this data is not for the exact 4,5-dihydro target compound, it establishes the dihydronaphthothiazole core as a privileged scaffold for achieving high-affinity, selective receptor binding. The 4,5-dihydro saturation pattern is predicted to confer distinct conformational preferences compared to the 8,9-dihydro isomer, potentially altering receptor complementarity.

5-HT₃ SAR
Class-level
8,9-Dihydro analog: IC₅₀ 11 nM; >900-fold selectivity over 5-HT₄/D₂
Class-level evidence supports dihydronaphthothiazole core as a privileged scaffold; regioisomeric exploration context.
No direct data for CAS 63123-25-1; inferential SAR from related isomer.
5-HT3 receptor structure-activity relationship naphthothiazole

Application Scenarios for CAS 63123-25-1


Vulcanization Accelerator Screening via ZnO Activation

In sulfur vulcanization of diene rubbers, thiazole-based accelerators require activation by ZnO and stearic acid to form active zinc-thiolate complexes. The predicted pKa of CAS 63123-25-1 (-2.21) places it in a distinct reactivity window compared to fully aromatic naphthothiazole thiones (pKa ~ -9.80), as established in the comparison data . This difference suggests that CAS 63123-25-1 will deprotonate more readily under basic milling conditions, potentially altering the rate of zinc-complex formation and scorch safety. Industrial formulators evaluating accelerator libraries can use this compound to tune cure kinetics in NR, SBR, or BR compounds, where the 4,5-dihydro scaffold may offer intermediate activity between delayed-action sulfenamides and fast thiurams. The lower density (1.33 g/cm³) further requires adjusted weight-by-volume dispensing protocols when replacing benzothiazole or naphthothiazole accelerators .

5-HT3 Receptor Ligand Development: Regioisomeric Scaffold

The dihydronaphtho[1,2-d]thiazole core has demonstrated high-affinity 5-HT₃ receptor binding (IC₅₀ 11 nM for an 8,9-dihydro derivative) with exceptional selectivity over 5-HT₄ and D₂ receptors [1]. CAS 63123-25-1, with saturation at the 4,5-positions rather than 8,9-positions, provides medicinal chemists a regioisomeric scaffold to probe the spatial requirements of the 5-HT₃ ligand-binding pocket. The predicted pKa differential (-2.21 vs. -9.80 for the aromatic analog) further indicates that N-ethyl thione protonation state varies dramatically with ring saturation, which can be exploited to modulate the basicity of pendant side chains without altering the primary amine pharmacophore . Procurement of this specific regioisomer enables SAR studies that are inaccessible with the commercially dominant 8,9-dihydro or fully aromatic series.

Thermal Stability Screening for High-Temperature Curing

The predicted boiling point of CAS 63123-25-1 (396.9 °C) is 19.2 °C below its fully aromatic analog, indicating higher volatility that must be accounted for in high-temperature processing . For industries employing open-mill mixing or continuous vulcanization at elevated temperatures, this boiling point differential translates to different fume generation profiles. Process safety evaluations should incorporate this predicted ~19 °C lower boiling point alongside the observed pKa shift when substituting between dihydro and aromatic naphthothiazole thiones . The compound's confirmed mass spectrum in the Wiley Registry further enables precise quality control and impurity profiling during scale-up [2].

Analytical Reference: GC-MS & LC-MS Identification

CAS 63123-25-1 has a unique mass spectrum with a confirmed exact mass of 247.048942 Da and characteristic fragmentation pattern documented in the Wiley Registry of Mass Spectral Data 2023 [2]. This spectral signature, combined with its distinct retention index predicted from the lower boiling point versus aromatic analogs, makes it a valuable reference standard for analytical laboratories needing to resolve co-eluting naphthothiazole isomers in rubber leachate analysis, environmental monitoring, or pharmaceutical impurity profiling. The density difference (1.33 vs. 1.36 g/cm³) also provides an orthogonal parameter for verifying compound identity through pycnometry in QC workflows .

Application
Selection Property
Validation Focus
Vulcanization accelerator screening
4,5-Dihydro scaffold with distinct pKa profile
ZnO activation kinetics and scorch safety review
5-HT₃ receptor ligand development
Regioisomeric scaffold (4,5- vs. 8,9-dihydro)
Receptor subtype selectivity context
High-temperature curing process evaluation
Volatility profile relative to aromatic analogs
Fume generation and thermal retention review
GC-MS/LC-MS analytical reference
Confirmed mass spectrum and retention index
Isomer resolution and QC identity confirmation
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